12-{4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
Descripción
This compound is a complex heterocyclic molecule featuring a piperazine moiety substituted with a 2,5-dimethylphenyl group, a thia-tetraazatricyclo core, and a 2-methylpropyl side chain. The thia-tetraazatricyclo framework may confer unique physicochemical properties, including enhanced metabolic stability or solubility, compared to simpler bicyclic analogs .
Propiedades
IUPAC Name |
12-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O2S/c1-18(2)17-32-26(35)25-21(10-15-36-25)33-23(28-29-27(32)33)6-5-7-24(34)31-13-11-30(12-14-31)22-16-19(3)8-9-20(22)4/h8-10,15-16,18H,5-7,11-14,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTJDOOFTNYVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The compound’s primary targets are likely to be α1-Adrenergic Receptors (α1-ARs) , serotoninergic 5-HT1A receptors , and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, mood regulation, and cardiovascular function.
Mode of Action
The compound interacts with its targets through the arylpiperazine scaffold , which is crucial for binding to α1-ARs, serotoninergic 5-HT1A, and dopaminergic receptors. This interaction can result in changes in receptor activity, potentially influencing neurotransmission and other physiological processes.
Biochemical Pathways
The affected pathways are likely to be those involving α1-ARs , serotoninergic 5-HT1A receptors , and dopaminergic receptors . Downstream effects could include alterations in neurotransmission, mood regulation, and cardiovascular function.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential multi-target activity. Effects could include changes in neurotransmission, mood regulation, and cardiovascular function.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) :
This compound shares a piperazine group linked to a phenyl substituent. Pharmacological studies indicate moderate affinity for serotonin receptors (5-HT${1A}$, Ki = 120 nM) and dopamine D$2$ receptors (Ki = 340 nM) . The spirodecane-dione core may reduce blood-brain barrier permeability compared to the target compound’s tricyclic system.Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) :
The addition of a 3-chlorophenyl group enhances selectivity for dopamine D$3$ receptors (Ki = 45 nM) over D$2$, highlighting the role of halogen substituents in modulating receptor specificity .
Heterocyclic Derivatives with Bioactive Cores
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This imidazo-pyridine derivative exhibits a distinct heterocyclic scaffold but shares functional groups (e.g., nitrophenyl) that influence electronic properties. Its reported antibacterial activity (MIC = 8 µg/mL against S.
Pharmacological and Physicochemical Profiling
Research Findings and Mechanistic Insights
- Heterocyclic Core Effects : The thia-tetraazatricyclo system likely increases rigidity, reducing off-target interactions compared to flexible spirodecane-dione analogs .
- Electronic Properties : Quantum mechanical calculations (as discussed in ) suggest that electron-withdrawing groups (e.g., nitro in Compound 1l) stabilize charge distribution, impacting binding kinetics .
Methodological Considerations for Comparative Analysis
- Compound Clustering : Butina and Jarvis-Patrick algorithms () group compounds by structural fingerprints, placing the target compound in a cluster with other piperazine-containing neuroactive agents.
- LC/MS Profiling: As applied in marine actinomycete studies (), this technique could identify minor metabolites of the target compound, aiding in toxicity assessments.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
